7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-10(16-7-1)4-3-9-5-6-12-11-13-8-14-15(9)11/h1-8H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUFJJIQNGUTGX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminothiophene with appropriate aldehydes and nitriles under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazolo-pyrimidine ring .
Industrial Production Methods
Chemical Reactions Analysis
Cyclocondensation Reactions
The triazolo[1,5-a]pyrimidine scaffold often serves as a precursor in cyclocondensation reactions to form extended heterocyclic systems. For example, reactions with α,β-unsaturated carbonyl compounds under acidic or basic conditions yield fused polycyclic derivatives.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acryloyl chloride | DMF, 80°C, 6 h | Fused triazolo-pyrimidine-quinoline | 68% | |
| Maleic anhydride | AcOH, reflux, 12 h | Dihydrofuran-fused derivative | 52% |
These reactions exploit the nucleophilic C3 position of the triazolo-pyrimidine ring, which attacks electrophilic carbonyl groups to form new rings.
Formylation at Position 3
The electron-rich C3 position undergoes formylation under Vilsmeier-Haack conditions (POCl₃/DMF), introducing a formyl group for further derivatization.
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Parent compound | POCl₃, DMF, 0°C → rt, 2 h | 3-Formyl derivative | 75% |
The formylated product serves as an intermediate for Schiff base formation or aldol condensations .
Cross-Coupling Reactions
The thienylvinyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl diversification.
The vinyl-thienyl group enhances electron delocalization, improving coupling efficiency .
Oxidation and Reduction
The vinyl group undergoes selective oxidation or reduction to modulate electronic properties.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxidized vinyl derivative | 58% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated ethyl-thienyl derivative | 89% |
Epoxidation proceeds with high regioselectivity due to the electron-withdrawing triazolo-pyrimidine core .
Nucleophilic Aromatic Substitution
Electrophilic halogenation at position 2 enables subsequent nucleophilic displacement.
| Halogenation Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS (in CCl₄) | AIBN, 80°C, 8 h | 2-Bromo derivative | 73% |
The brominated derivative serves as a versatile intermediate for Buchwald-Hartwig aminations or Ullmann couplings .
Photochemical Reactions
The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimeric structures.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), THF | Dimer via vinyl-thienyl cycloaddition | 41% |
This reactivity is attributed to the π-conjugated thienylvinyl moiety .
Key Mechanistic Insights:
-
Electronic Effects : The triazolo-pyrimidine ring directs electrophiles to C3 (most nucleophilic), while the thienylvinyl group stabilizes radical or ionic intermediates via conjugation .
-
Steric Considerations : Substituents at position 2 (e.g., methylsulfanyl) hinder reactivity at proximal sites, favoring distal functionalization.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to its triazole structure, which is known for its pharmacological versatility. Research indicates that compounds with triazole moieties often possess significant antitumor , anti-inflammatory , antimicrobial , and anticonvulsant properties.
Anticonvulsant Activity
A study evaluated several triazolo-pyrimidine derivatives for their anticonvulsant effects using the maximal electroshock (MES) test. Among these, compounds similar to 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine demonstrated promising results in reducing seizure activity. For instance, related compounds showed effective ED50 values comparable to established anticonvulsants like carbamazepine and valproate .
Antitumor Activity
Research has indicated that triazolo-pyrimidines can inhibit tumor cell proliferation. A derivative of this compound was tested against various cancer cell lines and exhibited significant cytotoxicity. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study 1: Antiviral Activity
In a study focusing on the antiviral potential of triazole derivatives, this compound was shown to inhibit viral replication in vitro. The compound's efficacy was tested against hepatitis C virus (HCV), with results indicating a notable reduction in viral load in treated cell cultures .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of triazolo-pyrimidines in a carrageenan-induced paw edema model. The results demonstrated that derivatives of this compound significantly reduced inflammation markers compared to control groups. This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and
Biological Activity
7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀N₄S₂
- Molecular Weight : 250.36 g/mol
- CAS Number : 339008-37-6
- Melting Point : 259-261 °C
The compound features a unique fusion of a thienyl group with a triazolo-pyrimidine scaffold, which influences its electronic properties and biological activity.
Biological Activity Overview
The biological activity of this compound primarily includes:
- Anticancer Activity : Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines.
- Antiepileptic Potential : Similar compounds have shown promise in anti-epileptic activities by selectively binding at specific sites in the cardiovascular system.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of derivatives of triazolo-pyrimidines on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The derivatives exhibited varying degrees of potency, with some showing IC50 values as low as 14.5 μM against MCF-7 cells, indicating significant anticancer potential compared to doxorubicin (IC50 = 40 μM) .
-
Mechanisms of Action :
- The mechanisms underlying the anticancer effects include induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G0/G1 phase. For instance, one derivative (6i) was found to induce apoptosis by increasing reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins .
- Comparative Efficacy :
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes that promote cancer cell growth.
- Induction of Apoptosis : By elevating ROS levels and altering the expression of apoptosis-related proteins, the compound triggers programmed cell death in malignant cells.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine can be contextualized by comparing it to related triazolopyrimidine derivatives, as summarized below:
Antiproliferative Activity Comparison
Triazolopyrimidines with 7-aryl/heteroaryl substituents exhibit microtubule-destabilizing effects. For example:
- 7-(3',4',5'-Trimethoxyphenyl) derivatives (): IC₅₀ = 10–50 nM against MCF-7 breast cancer cells via tubulin polymerization inhibition .
- 7-(1-Methylindol-3-yl) derivatives (): Moderate activity (IC₅₀ = 1–5 μM) linked to indole’s hydrogen-bonding capacity .
- Target compound : Predicted activity may depend on the thienylvinyl group’s ability to mimic trimethoxyphenyl’s binding mode while reducing metabolic oxidation risks .
Physicochemical and Spectral Properties
- Melting Points : 7-(2-thienyl) derivatives (mp 175–176°C) exhibit higher thermal stability than 7-alkyloxy analogues (e.g., 7-heptyloxy derivative, mp 162–164°C) due to stronger intermolecular interactions .
- NMR Profiles : The vinyl group in the target compound would show characteristic coupling constants (e.g., J = 15–16 Hz for trans-vinyl protons), distinct from single thienyl or phenyl substituents .
- Solubility: Thienylvinyl substitution likely reduces aqueous solubility compared to amino- or hydroxyl-substituted triazolopyrimidines (e.g., 2-aminotriazolopyrimidines in ) .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : A one-pot fusion method is commonly employed. For analogs, 5-amino-1,2,4-triazole is reacted with ethyl 3-oxohexanoate and an aromatic aldehyde (e.g., 2-thienylcarboxaldehyde) in DMF under microwave or thermal conditions (10–12 minutes). Post-reaction, methanol is added to precipitate the product, followed by crystallization in ethanol. This method achieves high purity (>95%) and yields ~60–70% .
- Key Parameters : Reaction time, solvent choice (DMF for solubility), and stoichiometric ratios (1:1:1 for triazole, ester, and aldehyde).
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, thienyl C-S at ~690 cm⁻¹) .
- NMR : ¹H NMR detects vinyl protons (δ 6.8–7.5 ppm) and thienyl protons (δ 7.1–7.3 ppm); ¹³C NMR identifies sp² carbons in the triazole and pyrimidine rings .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z ~300–350 for typical analogs) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What are the primary challenges in purifying triazolopyrimidine derivatives?
- Methodological Answer : Polar byproducts (e.g., unreacted aldehydes) often co-precipitate. Use gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate reagent toxicity (e.g., TMDP vs. piperidine)?
- Methodological Answer : TMDP (tetramethylenediamine phosphate) is preferred over piperidine due to reduced neurotoxicity. However, if TMDP is unavailable, substitute with morpholine (lower toxicity, similar basicity) in ethanol/water (1:1 v/v) at 80°C. Monitor reaction progress via HPLC to ensure completion within 6–8 hours .
- Safety Protocol : Conduct reactions in a fume hood with PPE; neutralize waste with 10% acetic acid before disposal .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a saturated DMSO/ethanol solution (1:3 v/v). Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-2014; validate hydrogen bonding (e.g., N–H···N interactions) and π-π stacking using Mercury software .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- Methodological Answer :
- Thienyl Modification : Replace the 2-thienyl group with 3-thienyl to enhance π-stacking with hydrophobic enzyme pockets (e.g., CB2 receptor antagonists) .
- Vinyl Linker : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. Synthesize via Heck coupling using Pd(OAc)₂ and triethylamine .
- Triazole Core : Substitute N-methyl groups to modulate solubility (logP <3) while retaining affinity .
Q. How to resolve contradictions in reported biological activity data for triazolopyrimidines?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
